molecular formula C22H19N3O2 B2732316 N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-N-phenylbenzamide CAS No. 1797268-80-4

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-N-phenylbenzamide

Cat. No. B2732316
CAS RN: 1797268-80-4
M. Wt: 357.413
InChI Key: QIEVLBDCVUSOTK-UHFFFAOYSA-N
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Description

“N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-N-phenylbenzamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Scientific Research Applications

Radiolabeled Imaging Agents

One of the notable applications of derivatives of this compound is in the development of radiolabeled imaging agents for angiotensin II, AT1 receptors. For instance, derivatives such as [11C]L-159,884 have been synthesized for this purpose. These compounds are potent and selective ligands for the AT1 receptor and are prepared through methylation of their desmethyl phenolic precursors. Their development underscores the potential of N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-N-phenylbenzamide derivatives in diagnostic imaging, particularly in understanding cardiovascular diseases and their mechanisms (Hamill et al., 1996).

N-Heterocyclic Carbene Chemistry

The imidazo[1,5-a]pyridine skeleton, closely related to the core structure of this compound, serves as a versatile platform for generating new types of stable N-heterocyclic carbenes (NHCs). These compounds, including Rh(I) mono- and biscarbenes derived from imidazo[1,5-a]pyridin-3-ylidenes, showcase the utility of the compound's core structure in synthesizing complex molecules with potential catalytic applications (Alcarazo et al., 2005).

Optical Materials and Fluorescent Probes

Derivatives of this compound have been explored for their optical properties, leading to the development of luminescent materials and fluorescent probes. For example, certain imidazo[1,5-a]pyridine derivatives exhibit large Stokes' shift and tunable quantum yields, making them suitable for applications in low-cost luminescent materials (Volpi et al., 2017). Additionally, the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, has yielded 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. These compounds serve as efficient fluorescent probes for mercury ions, highlighting the compound's role in environmental monitoring and sensor technology (Shao et al., 2011).

properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-27-20-12-10-17(11-13-20)22(26)25(18-7-3-2-4-8-18)16-19-15-23-21-9-5-6-14-24(19)21/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEVLBDCVUSOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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